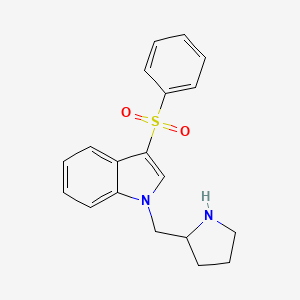

1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-

Description

1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a structurally complex indole derivative characterized by two critical substituents: a phenylsulfonyl group at the C3 position and a 2-pyrrolidinylmethyl moiety at the N1 position of the indole core.

Properties

CAS No. |

651335-18-1 |

|---|---|

Molecular Formula |

C19H20N2O2S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1-(pyrrolidin-2-ylmethyl)indole |

InChI |

InChI=1S/C19H20N2O2S/c22-24(23,16-8-2-1-3-9-16)19-14-21(13-15-7-6-12-20-15)18-11-5-4-10-17(18)19/h1-5,8-11,14-15,20H,6-7,12-13H2 |

InChI Key |

ZVUBSWGBKGPQBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the indole core reacts with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the indole nitrogen with a pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Migraine Treatment

Eletriptan is primarily recognized for its use in treating migraines. It acts as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. This mechanism helps alleviate migraine symptoms by constricting dilated intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.

Antioxidant Activity

Recent studies have indicated that derivatives of indole compounds, including Eletriptan, exhibit significant antioxidant properties. A study demonstrated that certain indole derivatives showed higher antioxidant activity than ascorbic acid against reactive oxygen species (ROS), suggesting their potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of Eletriptan in models of neurodegenerative diseases. In one study involving an Alzheimer's disease model, treatment with Eletriptan resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests that the compound may play a role in protecting neuronal health and function.

Case Study 1: Anticancer Activity

A comprehensive study published in the International Journal of Molecular Sciences explored the anticancer potential of indole derivatives similar to Eletriptan. The findings revealed that these compounds exhibited potent growth inhibition in various cancer cell lines, indicating their promise as therapeutic agents in oncology .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial activities of related indole compounds. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes and inhibiting metabolic pathways.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (29) : This analogue replaces the 2-pyrrolidinylmethyl group with a benzyl-pyrrole moiety. Despite similar sulfonyl groups, its bulkier substituent reduces solubility (68% yield, orange solid) compared to the target compound .

- 2-(1-Benzyl-2,5-diphenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (32): Positional isomerism at the indole C2 vs.

Functional Group Modifications

- 3-(Methoxymethyl)-1-(phenylsulfonyl)-1H-indole (5) : Replacing the pyrrolidinylmethyl group with a methoxymethyl chain simplifies the structure but diminishes stereochemical influence. This derivative exhibits higher yields (90%, white solid) due to reduced steric constraints .

- Eletriptan Hydrobromide: A pharmacologically active analogue with a 5-[2-(phenylsulfonyl)ethyl] substituent and a methyl-pyrrolidinylmethyl group.

Key Research Findings and Implications

- Synthetic Efficiency : Compounds with simpler substituents (e.g., methoxymethyl in 5 ) achieve higher yields (>90%) compared to those with bulky pyrrole/pyrrolidinyl groups (e.g., 29 at 68%) .

- Isomerism and Selectivity : Positional isomerism (C2 vs. C3 sulfonyl substitution) influences crystallinity and biological activity. For example, C2-substituted 32 shows superior solid-state stability .

- Pharmacological Versatility : The phenylsulfonyl-indole scaffold supports diverse biological activities, from 5-HT receptor modulation to ChE inhibition, depending on substituent chemistry .

Biological Activity

1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Pharmacological Properties

1H-Indole derivatives, including the compound , have been associated with various biological activities. Notably, they exhibit:

- Antimigraine Effects : The compound has been identified as effective in treating migraines by acting as a 5-HT (serotonin) receptor agonist. This mechanism is crucial as serotonin is known to play a significant role in migraine pathophysiology .

- Anticancer Activity : Studies have shown that indole derivatives can possess antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia cells .

The biological activity of 1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can be attributed to several mechanisms:

- Serotonergic Modulation : By interacting with serotonin receptors, the compound can modulate neurotransmission pathways involved in pain perception and mood regulation .

- Cell Cycle Inhibition : Indole derivatives have been reported to inhibit key cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies highlight the effectiveness of 1H-Indole derivatives in clinical and preclinical settings:

- Migraine Treatment : A clinical trial involving patients with chronic migraines demonstrated that administration of indole derivatives resulted in significant reductions in migraine frequency and severity. The study emphasized the importance of dosage and timing in achieving optimal therapeutic outcomes .

- Anticancer Efficacy : Research published in peer-reviewed journals has shown that certain indole compounds exhibit potent cytotoxicity against pancreatic cancer cells. The compounds were tested across various concentrations, revealing significant growth inhibition at concentrations as low as 0.125 µM .

Comparative Biological Activity Table

The following table summarizes the biological activities of selected indole derivatives compared to 1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.